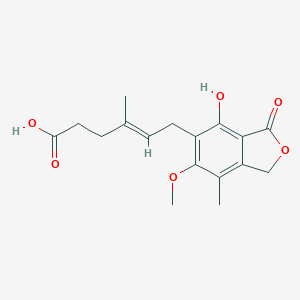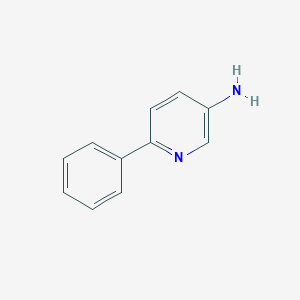
6-フェニルピリジン-3-アミン
概要
説明
6-Phenylpyridin-3-amine (6-PP) is a synthetic compound that has been widely studied in the scientific community due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 6-PP has been synthesized in a number of ways, including the use of a variety of reagents, catalysts, and solvents. It has been used as a substrate for a variety of enzymatic reactions, and its mechanism of action has been studied in detail. 6-PP has also been used in a variety of laboratory experiments to study its biochemical and physiological effects, and to explore its potential applications in the future.
科学的研究の応用
医学: アルツハイマー病に対するBACE1阻害剤
6-フェニルピリジン-3-アミンは、アルツハイマー病の治療に不可欠なBACE1阻害剤の開発において重要な役割を果たします。 この化合物のピリジン部分は、創薬における足場として機能し、アミロイドプラーク形成に関与するβ-セクレターゼ酵素の阻害に貢献します .
材料科学: 先端機能材料
材料科学において、6-フェニルピリジン-3-アミンは、その安定したピリジン環により機能性材料の合成に使用されます。 この化合物は、ポリマーまたはコーティングに組み込むことで、熱安定性や電気伝導率の向上などの特定の化学的性質を付与することができます .
化学合成: 触媒のためのリガンド
この化合物は、有機合成においてしばしばリガンドとして使用されます。 金属イオンと錯体を形成する能力により、触媒反応や金属錯体化学の研究において貴重な存在となっています。金属錯体化学は、工業化学プロセスにおいて基本的なものです .
農業: 作物増産のためのバイオ刺激剤
6-フェニルピリジン-3-アミンに直接関連していませんが、ピリジン誘導体を農業におけるバイオ刺激剤として使用する事例は注目に値します。 ピリジン誘導体は、作物の生育、養分の利用効率、ストレス耐性を向上させる可能性があり、この化合物の将来の農業への応用につながる可能性があります .
環境科学: 大気アミンの分析
6-フェニルピリジン-3-アミンは大気アミンの変換プロセスを研究するために、環境科学において重要になる可能性があります。 その挙動を理解することで、エアロゾル形成や空気質への影響を評価することができます .
製薬研究: 薬物開発
製薬研究において、6-フェニルピリジン-3-アミンは貴重な中間体です。 そのピリジンコアは、多くの薬物に共通するモチーフであり、その誘導体は、抗がん剤や抗菌剤などの様々な治療用途で研究されています .
バイオテクノロジー: バイオアッセイとセンサー
この化合物のバイオテクノロジーにおける可能性は、バイオアッセイとセンサーへの統合にあります。 その構造的性質は、生体分子や環境汚染物質の検出システムを開発するために利用することができます .
将来の方向性
While specific future directions for 6-Phenylpyridin-3-amine were not found in the search results, it’s worth noting that therapeutic peptides, which include amines, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be potential future applications for 6-Phenylpyridin-3-amine in the field of therapeutic peptides.
特性
IUPAC Name |
6-phenylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIQYTXJLWGVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376534 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126370-67-0 | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
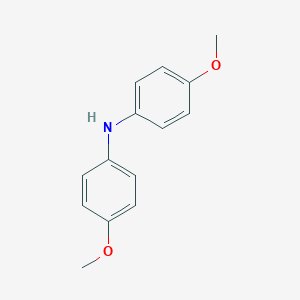
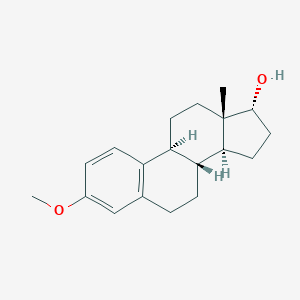

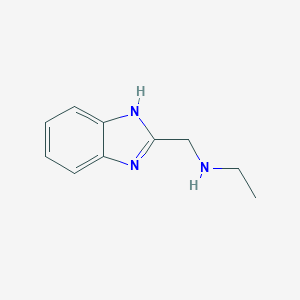

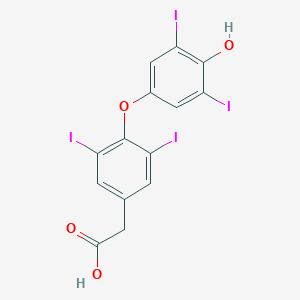
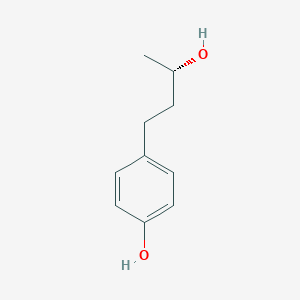

![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)

